molecular formula C18H16O3 B2618450 (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 210360-91-1

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2618450
CAS No.: 210360-91-1
M. Wt: 280.323
InChI Key: MOSPYQJGWFNPLZ-MFOYZWKCSA-N
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Description

The compound (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one belongs to the aurone class of benzofuran derivatives. Aurones are characterized by a benzofuran-3(2H)-one core with a substituted benzylidene group at the C-2 position. The 4-isopropylbenzylidene substituent in this compound confers distinct steric and electronic properties, influencing its physicochemical and biological behavior.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-11(2)13-5-3-12(4-6-13)9-17-18(20)15-8-7-14(19)10-16(15)21-17/h3-11,19H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPYQJGWFNPLZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 4-isopropylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(4-isopropylbenzyl)-1-benzofuran-3(2H)-one.

    Substitution: Formation of halogenated derivatives such as 6-hydroxy-2-(4-isopropylbenzylidene)-3-bromo-1-benzofuran.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the hydroxy and isopropylbenzylidene groups may enhance these activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Aurones exhibit diverse bioactivities modulated by substituents at the C-2 benzylidene and C-6 positions. Key analogs and their substituents include:

Compound ID C-2 Substituent C-6 Substituent Molecular Formula Molecular Mass (g/mol) Key Evidence
Target Compound 4-isopropylbenzylidene Hydroxy C₁₉H₁₈O₃ 294.34
(4b) Quinolin-2-ylmethylene Hydroxy C₁₈H₁₁NO₃ 290.08
(4e) 4-Pyrrolidin-1-ylbenzylidene Hydroxy C₁₉H₁₇NO₃ 308.13
(6y) 3-Hydroxy-4-methoxybenzylidene Hydroxy C₁₆H₁₂O₅ 284.26
(SR-F-126) Biphenyl-4-ylmethylene Hydroxy C₂₁H₁₄O₃ 314.34
(2m) 4-Methoxybenzylidene Hydroxy C₁₆H₁₀Br₂O₄ 425.80

Key Observations :

  • Electron-Donating Groups : Compounds like 4e (4-pyrrolidin-1-yl) and 6y (3-hydroxy-4-methoxy) exhibit enhanced solubility and bioavailability due to polar substituents .
  • Halogenated Derivatives : Brominated analogs (e.g., 2m) show shifted IR peaks (~1700 cm⁻¹ for C=O) and higher molecular masses, which correlate with altered bioactivity .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties
Compound ID Yield (%) Melting Point (°C) ¹H NMR (δ, Key Peaks) HRMS (m/z)
Target Compound N/A N/A N/A N/A
(4b) 72 249–251 11.39 ppm (s, OH), 8.48 ppm (d, J=8.7 Hz) 290.0806 ([M+H]⁺)
(4e) 83 >220 1.83–2.07 ppm (m, pyrrolidine), 11 ppm (s, OH) 308.1279 ([M+H]⁺)
(6y) 86.2 254.9–255.5 11.14 ppm (s, OH), 9.28 ppm (s, OH) Not reported
(SR-F-126) Not reported Not reported 11.26–11.31 ppm (s, OH), 8.12 ppm (d, J=8.0 Hz) 313.0872 ([M-H]⁻)
(2m) 69 87–88 3.88 ppm (s, OCH₃), 9.90 ppm (s, OH) 425.80 ([M]⁺)

Notable Trends:

  • Yields : Electron-rich substituents (e.g., 4-pyrrolidin-1-yl in 4e) correlate with higher synthetic yields (83%) compared to heteroaromatic groups (72% for 4b) .
  • Melting Points : Compounds with polar groups (e.g., 6y with dual -OH/-OCH₃) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions .

Biological Activity

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 210360-91-1, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O with a molecular weight of 264.32 g/mol. The structure features a hydroxyl group and a benzylidene moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals, which are implicated in oxidative stress and related diseases. The IC50 value for radical scavenging activity was reported at 3.79 µM in RAW264.7 cells, indicating potent antioxidant potential .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro models. In one study, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This inhibition suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 through both intrinsic and extrinsic pathways. The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant activity of various benzofuran derivatives found that this compound exhibited superior radical scavenging capabilities compared to other analogs. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity.

CompoundIC50 (µM)
This compound3.79
Other Benzofurans>10

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties, this compound was administered to LPS-treated macrophages. Results showed a significant reduction in TNF-alpha levels, suggesting its potential use in managing inflammatory conditions.

Research Findings

Recent literature highlights the compound's versatility in biological applications:

  • Antioxidant Mechanisms : The compound's ability to donate hydrogen atoms contributes to its radical scavenging activity.
  • Apoptotic Induction : It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.
  • Cytokine Modulation : Its impact on cytokine production underscores its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are effective for optimizing the yield of (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation between 6-hydroxy-1-benzofuran-3(2H)-one and substituted benzaldehydes under basic conditions. For example, Knoevenagel condensation with 4-isopropylbenzaldehyde in ethanol using piperidine as a catalyst can yield the target compound. Reaction optimization includes controlling temperature (60–80°C) and solvent polarity to favor Z-configuration . Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield at 70°C
CatalystPiperidine (10 mol%)Reduces side products
SolventEthanol/THF↑ Z-selectivity

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, (Z)-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one (a structural analog) was resolved via single-crystal diffraction, revealing bond angles (C=C: 124.6°) and torsion angles consistent with Z-configuration . Complementary techniques include:
  • 1H-NMR : Coupling constants (J = 10–12 Hz for trans-olefins vs. <5 Hz for cis).
  • IR Spectroscopy : Conjugated C=O stretches near 1680 cm⁻¹ indicate planar geometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific occupational exposure limits (OELs) for this compound are not established, analogs like 4-hydroxy-1-benzofuran-3(2H)-one recommend:
  • PPE : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How can in silico methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking against targets like cyclooxygenase-2 (COX-2) or estrogen receptors can be performed using AutoDock Vina. For instance, (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one showed a binding affinity of −8.2 kcal/mol to COX-2 via hydrophobic interactions. Parameters to optimize:
  • Grid Box Size : Adjust to cover active sites (e.g., 20 × 20 × 20 ų).
  • Scoring Function : Use MM/GBSA for binding free energy refinement .

Q. How to resolve contradictions in solubility and bioavailability data across pharmacological studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent systems. A systematic approach includes:
  • HPLC-PDA : Assess purity (>98%) and detect isomers.
  • Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4).
  • Pharmacokinetic Modeling : Apply compartmental models to compare logP (experimental vs. predicted) .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative) followed by:
  • LC-QTOF-MS : Identify fragments (e.g., m/z 177.0553 for hydroxylated byproducts).
  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C for benzofuranones).
  • EPR Spectroscopy : Detect free radicals in photolytic degradation .

Data Contradiction Analysis

Q. Why do crystallographic data and computational models sometimes disagree on bond lengths?

  • Methodological Answer : Gas-phase DFT calculations (e.g., B3LYP/6-311+G(d,p)) may neglect crystal packing effects. For example, X-ray data for (Z)-4-nitrobenzylidene analogs show C=O bond elongation (1.23 Å vs. 1.21 Å computationally) due to intermolecular hydrogen bonding. Mitigation strategies:
  • Periodic Boundary Conditions : Use CASTEP for solid-state DFT.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions .

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